molecular formula C9H6ClN3O2 B10905917 1-(2-chloro-4-nitrophenyl)-1H-pyrazole

1-(2-chloro-4-nitrophenyl)-1H-pyrazole

Cat. No.: B10905917
M. Wt: 223.61 g/mol
InChI Key: BZZVLVUYUHBQBZ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-1H-pyrazole is an organic compound characterized by the presence of a pyrazole ring substituted with a 2-chloro-4-nitrophenyl group

Preparation Methods

The synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole typically involves the reaction of 2-chloro-4-nitrophenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the formation of the pyrazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Chloro-4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(2-chloro-4-aminophenyl)-1H-pyrazole.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, resulting in a variety of substituted pyrazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Medicine: Research is ongoing into its potential use in drug development, especially for conditions where modulation of specific biological pathways is required.

    Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-1H-pyrazole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-chloro-4-nitrophenyl)-1H-pyrazole include:

    2-Chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the pyrazole ring.

    1-(2-Chloro-4-nitrophenyl)pyrrolidine: Contains a pyrrolidine ring instead of a pyrazole ring.

    5-(2-Chloro-4-nitrophenyl)-2-furoic acid: Features a furan ring and a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

1-(2-chloro-4-nitrophenyl)pyrazole

InChI

InChI=1S/C9H6ClN3O2/c10-8-6-7(13(14)15)2-3-9(8)12-5-1-4-11-12/h1-6H

InChI Key

BZZVLVUYUHBQBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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